molecular formula C23H17NO B14503965 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole CAS No. 64530-87-6

2,6-Bis(2-phenylethenyl)-1,3-benzoxazole

Cat. No.: B14503965
CAS No.: 64530-87-6
M. Wt: 323.4 g/mol
InChI Key: HKZUVLHTNMSHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-phenylethenyl)-1,3-benzoxazole is an organic compound characterized by its unique structure, which includes a benzoxazole core substituted with two phenylethenyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole typically involves the condensation of 2-aminophenol with cinnamaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction of the phenylethenyl groups can yield the corresponding phenylethyl derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2,6-Bis(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole depends on its application. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence. In biological applications, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

  • 2,5-Bis(2-phenylethenyl)-1,3-benzoxazole
  • 2,6-Bis(2-phenylethyl)-1,3-benzoxazole
  • 2,6-Bis(4-methoxyphenylethenyl)-1,3-benzoxazole

Comparison: 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole is unique due to the specific positioning of the phenylethenyl groups, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different photophysical properties, such as absorption and emission wavelengths, making it suitable for specific applications in materials science and electronics.

Properties

CAS No.

64530-87-6

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

2,6-bis(2-phenylethenyl)-1,3-benzoxazole

InChI

InChI=1S/C23H17NO/c1-3-7-18(8-4-1)11-12-20-13-15-21-22(17-20)25-23(24-21)16-14-19-9-5-2-6-10-19/h1-17H

InChI Key

HKZUVLHTNMSHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N=C(O3)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.